![molecular formula C17H22O5 B1211992 Ambros-2-en-12-oic acid, 6beta,8alpha-dihydroxy-4-oxo-, 12,8-lactone, acetate, (11R)-](/img/structure/B1211992.png)
Ambros-2-en-12-oic acid, 6beta,8alpha-dihydroxy-4-oxo-, 12,8-lactone, acetate, (11R)-
Overview
Description
Ambros-2-en-12-oic acid, 6beta,8alpha-dihydroxy-4-oxo-, 12,8-lactone, acetate, (11R)- is a natural product found in Arnica longifolia, Arnica montana, and Helenium bigelovii with data available.
Scientific Research Applications
Microbiological Transformation
Ambros-2-en-12-oic acid derivatives undergo microbiological transformation. For instance, when incubated with Beauveria bassiana, the fungus produces C-11 reduction and hydroxylation products of the substrate Bhutani & Thakur, 1991.
Antiproliferative and Differentiation Effects
Some derivatives exhibit significant antiproliferative and differentiation effects in human leukemia HL-60 cells. These effects indicate potential uses in cancer research and treatment Wang et al., 2006.
Immunomodulatory Properties
Compounds similar to Ambros-2-en-12-oic acid derivatives have shown significant immunomodulatory properties, such as stimulating proliferative activity toward human peripheral blood mononuclear cells Ohkoshi et al., 2004.
Structural Elucidation and Derivative Synthesis
Research has focused on the structural elucidation of derivatives and their synthesis. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, including pharmacology Crombie & Mistry, 1991.
Potential in Chemoprevention
Several derivatives have been evaluated for potential cancer chemopreventive activity. This includes testing for antiproliferative activity and the ability to induce cellular differentiation in cancer cell lines Gu et al., 2002.
Antimicrobial and Anti-inflammatory Effects
Derivatives of Ambros-2-en-12-oic acid have been investigated for their antimicrobial and anti-inflammatory properties. Such research is crucial for the development of new therapeutic agents Hilmi et al., 2003.
properties
IUPAC Name |
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIIKBWBBCJSQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isotenulin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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